molecular formula C18H15N9O2 B13756985 3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]triazole-4-carboxamide

3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]triazole-4-carboxamide

Cat. No.: B13756985
M. Wt: 389.4 g/mol
InChI Key: QIYXEZDYCNWAEM-SRZZPIQSSA-N
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Description

3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]triazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazole ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable nitrile with hydroxylamine under acidic conditions to form an amidoxime, which is then cyclized to the oxadiazole ring.

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a nitrile or an azide under thermal or catalytic conditions.

    Coupling of the Rings: The oxadiazole and triazole rings are then coupled together using a suitable linker, such as a carboxylic acid or an amine, under coupling conditions (e.g., using EDCI/HOBt or DCC).

    Formation of the Pyridine Moiety: The pyridine moiety is introduced by reacting the intermediate with a pyridine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group on the oxadiazole ring can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), nitric acid (HNO₃)

    Reduction: Tin(II) chloride (SnCl₂), iron powder (Fe)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

    Oxidation: Formation of nitro derivatives

    Reduction: Formation of amino derivatives

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
  • 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
  • 3,5-bis-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-triazole

Uniqueness

3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]triazole-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H15N9O2

Molecular Weight

389.4 g/mol

IUPAC Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C18H15N9O2/c1-11(12-7-9-20-10-8-12)21-23-18(28)15-14(13-5-3-2-4-6-13)22-26-27(15)17-16(19)24-29-25-17/h2-10H,1H3,(H2,19,24)(H,23,28)/b21-11+

InChI Key

QIYXEZDYCNWAEM-SRZZPIQSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=C(N=NN1C2=NON=C2N)C3=CC=CC=C3)/C4=CC=NC=C4

Canonical SMILES

CC(=NNC(=O)C1=C(N=NN1C2=NON=C2N)C3=CC=CC=C3)C4=CC=NC=C4

Origin of Product

United States

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